5-Bromo-6-fluoroquinoxaline
Overview
Description
5-Bromo-6-fluoroquinoxaline is a heterocyclic compound with the molecular formula C8H4BrFN2 It is a derivative of quinoxaline, which is a nitrogen-containing bicyclic aromatic compound
Mechanism of Action
Target of Action
It is known that quinoxaline derivatives, such as fluoroquinolones, exhibit their antibacterial activity by inhibiting bacterial dna-gyrase .
Mode of Action
Fluoroquinolones, a class of compounds structurally related to quinoxalines, act by inhibiting bacterial dna-gyrase, thereby preventing dna replication and transcription .
Biochemical Pathways
Fluoroquinolones, which are structurally related, inhibit the dna-gyrase enzyme, disrupting dna replication and transcription, leading to bacterial cell death .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Fluoroquinolones, which are structurally related, lead to bacterial cell death by disrupting dna replication and transcription .
Biochemical Analysis
Biochemical Properties
5-Bromo-6-fluoroquinoxaline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been found to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The interaction between this compound and cytochrome P450 enzymes is primarily inhibitory, leading to a decrease in the enzymatic activity. Additionally, this compound has been shown to bind to proteins such as albumin, affecting their structural conformation and function . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme kinetics and protein-ligand interactions.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cell lines, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism . In non-cancerous cells, this compound can cause oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which are crucial for the metabolism of endogenous and exogenous compounds . By binding to the active site of these enzymes, this compound prevents the substrate from accessing the catalytic site, thereby inhibiting the enzymatic reaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable at ambient temperature, but its stability decreases under acidic or basic conditions . Over time, the compound can degrade into smaller fragments, which may have different biochemical properties and effects on cellular function . Long-term exposure to this compound in in vitro studies has been associated with sustained inhibition of enzyme activity and persistent oxidative stress in cells .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been found to inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and renal dysfunction, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biochemical response . These findings underscore the importance of dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound undergoes phase I metabolism, where it is oxidized to form reactive intermediates . These intermediates can further undergo phase II metabolism, involving conjugation with glutathione or other cofactors, to form more water-soluble metabolites that can be excreted from the body . The metabolic flux of this compound can influence the levels of various metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues . These interactions play a crucial role in determining the bioavailability and pharmacokinetics of this compound in biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound has been found to localize in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . Post-translational modifications, such as phosphorylation, can affect the targeting and activity of this compound within specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoroquinoxaline typically involves the bromination and fluorination of quinoxaline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process typically includes steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-fluoroquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the quinoxaline ring, potentially leading to new derivatives with different properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-Bromo-6-fluoroquinoxaline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
- 5-Bromoquinoxaline
- 6-Fluoroquinoxaline
- 5,6-Dibromoquinoxaline
- 5,6-Difluoroquinoxaline
Comparison: 5-Bromo-6-fluoroquinoxaline is unique due to the presence of both bromine and fluorine atoms on the quinoxaline ring. This dual substitution can lead to distinct electronic and steric effects, influencing the compound’s reactivity and biological activity. Compared to similar compounds, this compound may exhibit enhanced or different properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-6-fluoroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCIDRGPCBMJAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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